3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid
Description
3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid is an organic compound that features a bromine and fluorine-substituted aniline group attached to a hydroxypropanoic acid moiety
Properties
IUPAC Name |
3-(4-bromo-2-fluoroanilino)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-1-2-7(6(11)3-5)12-4-8(13)9(14)15/h1-3,8,12-13H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKBCJHKXIPRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-fluoroaniline.
Coupling Reaction: The 4-bromo-2-fluoroaniline is then coupled with a suitable hydroxypropanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amine group can be reduced to an alkylamine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Alkylamines or alcohols.
Scientific Research Applications
3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of 3-(4-Bromo-2-fluoroanilino)-2-hydroxypropanoic acid.
4-Bromo-2-fluorophenol: Another compound with similar substitution patterns but different functional groups.
3-(4-Chloro-2-fluoroanilino)-2-hydroxypropanoic acid: A similar compound with chlorine instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. The combination of these halogens with the hydroxypropanoic acid moiety provides a versatile scaffold for further chemical modifications and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
